An In-depth Technical Guide to Benzyl-PEG8-NHS Ester for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyl-PEG8-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its effective use.
Core Concepts
At its core, Benzyl-PEG8-NHS ester is comprised of three key components: a benzyl group, an eight-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester. The benzyl group offers a stable, non-reactive terminus. The hydrophilic PEG spacer enhances solubility in aqueous environments and provides a flexible linker arm, which is critical in many applications.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds. This amine-reactive nature is the foundation of its utility in bioconjugation.
Physicochemical Properties
A clear understanding of the physicochemical properties of Benzyl-PEG8-NHS ester is essential for its successful application. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₃NO₁₂ | [3] |
| Molecular Weight | 585.64 g/mol | [3] |
| Purity | ≥98% | [3][4] |
| Appearance | To be determined | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C for long-term storage (months to years), 0-4°C for short-term (days to weeks). Store in a dry, dark place.[4] | [4] |
| Shipping Conditions | Ambient temperature | [4] |
Applications in Research and Drug Development
The unique structure of Benzyl-PEG8-NHS ester makes it a versatile tool for a range of applications, most notably in the development of PROTACs.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker component of a PROTAC is critical as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][8] Benzyl-PEG8-NHS ester serves as a flexible and hydrophilic linker, facilitating the optimal orientation of the two binding moieties of the PROTAC.[1][2]
Bioconjugation
The amine-reactive NHS ester allows for the straightforward conjugation of the PEG linker to proteins, peptides, antibodies, and other biomolecules containing primary amines.[8] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the modified biomolecule.
Experimental Protocols
General Protocol for Amine Conjugation
This protocol outlines the general steps for conjugating Benzyl-PEG8-NHS ester to a protein or other amine-containing molecule.
Materials:
-
Benzyl-PEG8-NHS ester
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9]
-
Anhydrous organic solvent (e.g., DMSO, DMF)[9]
-
Quenching buffer (e.g., Tris or glycine solution)[9]
-
Desalting column or dialysis equipment[9]
Procedure:
-
Preparation of the Amine-Containing Molecule: Dissolve the protein or peptide in an amine-free buffer at a suitable concentration.[9]
-
Preparation of Benzyl-PEG8-NHS Ester Solution: Immediately before use, dissolve Benzyl-PEG8-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions should not be stored.[9]
-
Conjugation Reaction: Add a calculated molar excess of the Benzyl-PEG8-NHS ester solution to the protein solution. The optimal molar ratio will depend on the number of accessible amines on the target molecule and the desired degree of labeling. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching the Reaction: Add a quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by desalting or dialysis to obtain the purified conjugate.[9]
Protocol for PROTAC Synthesis using Benzyl-PEG8-NHS Ester
This protocol provides a generalized workflow for synthesizing a PROTAC where Benzyl-PEG8-NHS ester acts as the linker. This assumes the synthesis of the target protein ligand and the E3 ligase ligand with appropriate functional groups for conjugation.
Materials:
-
Target Protein Ligand with a primary amine.
-
E3 Ligase Ligand.
-
Benzyl-PEG8-NHS ester.
-
Anhydrous solvents (e.g., DMF, DCM).
-
Base (e.g., TEA, DIPEA).
-
Purification equipment (e.g., HPLC).
Procedure:
-
Reaction Setup: Dissolve the amine-containing target protein ligand in an anhydrous solvent such as DMF.[10]
-
Addition of Reagents: Add a base (e.g., triethylamine) to the solution, followed by the addition of Benzyl-PEG8-NHS ester. The reaction is typically stirred for several hours at room temperature.[10]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC or LC-MS.[10]
-
Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove excess reagents and solvents. The resulting intermediate (Ligand-Linker) is then purified, typically by column chromatography or HPLC.
-
Conjugation to E3 Ligase Ligand: The purified Ligand-Linker intermediate is then conjugated to the E3 ligase ligand through a suitable chemical reaction to form the final PROTAC molecule.
-
Final Purification: The final PROTAC product is purified to a high degree using techniques like HPLC.
Visualizing Workflows and Mechanisms
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. medkoo.com [medkoo.com]
- 5. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
